2-Benzyloxy-5-nitroanisole
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Overview
Description
2-Benzyloxy-5-nitroanisole is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzene ring substituted with a benzyloxy group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-2-methoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .
Industrial Production Methods: Industrial production of 1-(benzyloxy)-2-methoxy-4-nitrobenzene may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-5-nitroanisole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-(Benzyloxy)-2-methoxy-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-nitroanisole depends on the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and methoxy groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
1-(Benzyloxy)-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-4-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-4-nitrobenzyl alcohol: Contains a hydroxyl group instead of a benzyloxy group, altering its chemical properties and applications
Uniqueness: 2-Benzyloxy-5-nitroanisole is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C14H13NO4 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-methoxy-4-nitro-1-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13NO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
JPADGXLTMXDEDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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